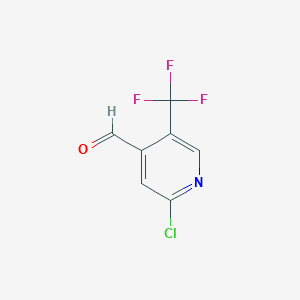

2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6-1-4(3-13)5(2-12-6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIUCTUSVSDRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376624 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505084-57-1 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505084-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 505084-57-1

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde, a key heterocyclic building block with significant potential in the fields of medicinal chemistry and agrochemical synthesis. This document collates available data on its chemical properties, synthesis, and potential applications, offering a valuable resource for professionals engaged in research and development.

Chemical and Physical Properties

This compound is a substituted pyridine derivative characterized by the presence of a chlorine atom, a trifluoromethyl group, and a carboxaldehyde functional group. These features impart unique reactivity and make it a versatile intermediate for the synthesis of more complex molecules. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 505084-57-1 | [1] |

| Molecular Formula | C₇H₃ClF₃NO | [1] |

| Molecular Weight | 209.55 g/mol | [1] |

| IUPAC Name | 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde | [1] |

| SMILES | O=Cc1c(Cl)nc(cc1)C(F)(F)F | |

| InChI Key | TUIUCTUSVSDRSW-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic pathway can be inferred from established organic chemistry principles and patent literature concerning related trifluoromethylpyridine derivatives. The synthesis likely involves a multi-step process, starting from more readily available precursors.

A key intermediate in the synthesis of many trifluoromethylpyridine derivatives is 2-chloro-5-(trifluoromethyl)pyridine.[2][3][4] This precursor is typically synthesized from 3-picoline through a series of chlorination and fluorination reactions.[4][5]

Experimental Protocol: Synthesis of the Precursor 2-Chloro-5-(trifluoromethyl)pyridine

This is a generalized protocol based on patent literature and may require optimization.

Materials:

-

3-picoline

-

Chlorinating agent (e.g., chlorine gas)

-

Fluorinating agent (e.g., hydrogen fluoride)

-

Catalyst (e.g., iron-based)

-

Solvent (e.g., carbon tetrachloride)

-

Radical initiator (e.g., azobisisobutyronitrile)

-

Apparatus for gas-phase or liquid-phase reactions at elevated temperatures

Procedure:

-

Chlorination of 3-picoline: 3-picoline is subjected to chlorination to introduce chlorine atoms onto the pyridine ring and the methyl group. This can be achieved through liquid-phase chlorination in the presence of a radical initiator or through high-temperature vapor-phase chlorination.[2][4]

-

Fluorination: The resulting chlorinated intermediate, such as 2-chloro-5-(trichloromethyl)pyridine, is then fluorinated to replace the chlorine atoms on the methyl group with fluorine, yielding the trifluoromethyl group. This step is often carried out using a fluorinating agent like hydrogen fluoride in the presence of a catalyst.[4]

-

Purification: The crude product, 2-chloro-5-(trifluoromethyl)pyridine, is purified using standard techniques such as distillation.

Postulated Synthesis of this compound

Hypothetical Experimental Workflow: Vilsmeier-Haack Formylation

Caption: Hypothetical Vilsmeier-Haack formylation of the precursor.

Applications in Research and Development

While specific biological activities and applications of this compound are not widely reported, its structural motifs are prevalent in a variety of bioactive molecules. Trifluoromethylpyridine derivatives are extensively used as key intermediates in the synthesis of agrochemicals, including herbicides, insecticides, and fungicides.[5] The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of molecules.

The carboxaldehyde group is a versatile functional handle that can be readily converted into a wide range of other functionalities, making this compound a valuable starting material for the synthesis of libraries of novel compounds for drug discovery and agrochemical research.

Potential Signaling Pathway Involvement

Given the prevalence of pyridine-based scaffolds in kinase inhibitors and other targeted therapies, it is plausible that derivatives of this compound could be designed to interact with various signaling pathways implicated in diseases such as cancer. The logical relationship for such a drug discovery effort is outlined below.

Caption: Drug discovery workflow starting from the title compound.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the known hazards of related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of new pharmaceuticals and agrochemicals. While detailed information on its synthesis and biological applications is currently limited in the public domain, its structural features suggest it is a promising starting point for the creation of diverse molecular libraries. Further research into the reactivity and biological activity of this compound and its derivatives is warranted.

References

- 1. 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-4-CARBALDEHYDE | CAS 505084-57-1 [matrix-fine-chemicals.com]

- 2. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. EP0013474A2 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde, a halogenated pyridine derivative of interest in synthetic chemistry. Due to its combination of a reactive aldehyde group and a trifluoromethylpyridine scaffold, this compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Weight | 209.55 g/mol | [1] |

| Chemical Formula | C₇H₃ClF₃NO | [1] |

| CAS Number | 505084-57-1 | [1] |

| IUPAC Name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde | [1] |

| SMILES | O=CC1=C(C=NC=C1C(F)(F)F)Cl | |

| Physical State | Solid (predicted) |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in peer-reviewed literature, the synthetic route can be logically inferred from the well-established synthesis of its key precursor, 2-chloro-5-(trifluoromethyl)pyridine.

Synthesis of the Key Precursor: 2-Chloro-5-(trifluoromethyl)pyridine

The industrial synthesis of 2-chloro-5-(trifluoromethyl)pyridine is a multi-step process that typically starts from 3-picoline (3-methylpyridine).[2][3]

Experimental Protocol: A Generalized Two-Step Synthesis

-

Chlorination and Fluorination of 3-Picoline: 3-Picoline is subjected to high-temperature chlorination to produce 2-chloro-5-(trichloromethyl)pyridine. This intermediate is then fluorinated, often using hydrogen fluoride (HF), to yield 2-chloro-5-(trifluoromethyl)pyridine.[2] The reaction conditions, such as temperature and catalysts, are critical for optimizing the yield and minimizing by-products.

-

Vapor-Phase Chlorination/Fluorination: An alternative approach involves a simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (over 300°C) over a transition metal-based catalyst.[3]

Proposed Synthesis of this compound

The introduction of a carboxaldehyde group at the 4-position of the pyridine ring can be achieved through various formylation reactions. A plausible, though not explicitly documented, method would be the lithiation of the 4-position followed by quenching with a formylating agent.

Hypothetical Experimental Protocol: Formylation via Lithiation

-

Lithiation: 2-Chloro-5-(trifluoromethyl)pyridine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78°C). A strong base, typically an organolithium reagent like n-butyllithium, is added dropwise to deprotonate the 4-position of the pyridine ring.

-

Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is then added to the reaction mixture.

-

Workup: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution) and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by a suitable method like column chromatography to yield this compound.

Logical Relationships in Synthesis

The synthetic pathway from a common starting material to the target compound is illustrated below.

Applications and Future Directions

While this compound is commercially available, its direct applications in drug discovery or agrochemical development are not yet widely reported in the public domain. However, its structural motifs are present in numerous bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the chloro- and aldehyde- functionalities provide versatile handles for further chemical modifications.

Given the importance of substituted pyridines in medicinal chemistry and materials science, it is anticipated that this compound will find utility as a key intermediate in the synthesis of novel compounds with a range of biological activities and material properties. Further research into the reactivity and applications of this compound is warranted.

References

- 1. 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-4-CARBALDEHYDE | CAS 505084-57-1 [matrix-fine-chemicals.com]

- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde, a key intermediate in the synthesis of various agrochemical and pharmaceutical agents. This document details its chemical structure, physical and spectroscopic properties, a plausible synthetic pathway, and its applications in research and development.

Chemical Structure and Identifiers

This compound, also known as 2-chloro-5-(trifluoromethyl)isonicotinaldehyde, is a substituted pyridine derivative. The presence of a chlorine atom, a trifluoromethyl group, and a carboxaldehyde group on the pyridine ring makes it a versatile building block in organic synthesis.

| Identifier | Value |

| IUPAC Name | 2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde[1] |

| CAS Number | 505084-57-1[1] |

| Molecular Formula | C₇H₃ClF₃NO[1] |

| Molecular Weight | 209.55 g/mol [1] |

| SMILES String | O=CC1=CC(Cl)=NC=C1C(F)(F)F[1] |

| InChI Key | TUIUCTUSVSDRSW-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table of Physical Properties of 2-Chloro-5-(trifluoromethyl)pyridine (Precursor)

| Property | Value |

| CAS Number | 52334-81-3[2] |

| Molecular Formula | C₆H₃ClF₃N[2] |

| Molecular Weight | 181.54 g/mol [2] |

| Melting Point | 32-34 °C[3] |

| Density | 1.417 g/mL at 25 °C[3] |

| Flash Point | 113 °C (closed cup)[3] |

Spectroscopic Data

Comprehensive spectroscopic data for this compound is not currently available in public databases. However, the spectral data for its precursor, 2-Chloro-5-(trifluoromethyl)pyridine, is well-documented and can be used as a reference for structural confirmation during synthesis.

Table of Spectroscopic Data for 2-Chloro-5-(trifluoromethyl)pyridine (Precursor)

| Spectroscopy | Data |

| ¹H NMR | Chemical shifts (ppm): δ 8.69 (s, 1H), δ 7.90 (d, 1H), δ 7.50 (d, 1H)[4] |

| ¹³C NMR | Aromatic region shifts expected between 120-160 ppm.[5] |

| IR Spectroscopy | Characteristic peaks for C-Cl, C-F, and aromatic C-H and C=N stretching. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 181.[4] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available. However, a plausible and commonly employed synthetic route would involve the formylation of its precursor, 2-chloro-5-(trifluoromethyl)pyridine. The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7]

Plausible Synthetic Pathway: Vilsmeier-Haack Formylation

The synthesis would likely proceed via the following steps:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is reacted with a formamide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, a chloroiminium salt.[8]

-

Electrophilic Aromatic Substitution: The Vilsmeier reagent then reacts with the electron-rich pyridine ring of 2-chloro-5-(trifluoromethyl)pyridine. The formyl group is expected to add at the 4-position due to the directing effects of the existing substituents.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final product, this compound.

General Experimental Protocol (Hypothetical)

-

Step 1: Reagent Preparation: To a cooled solution of N,N-dimethylformamide (DMF) in a suitable anhydrous solvent (e.g., dichloromethane), phosphorus oxychloride (POCl₃) is added dropwise under an inert atmosphere, maintaining a low temperature.

-

Step 2: Reaction with Pyridine Derivative: A solution of 2-chloro-5-(trifluoromethyl)pyridine in the same anhydrous solvent is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Step 3: Workup and Purification: The reaction mixture is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Applications in Research and Drug Development

Trifluoromethylpyridine derivatives are a significant class of compounds in the agrochemical and pharmaceutical industries due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity.[9][10][11] While specific applications for this compound are not widely reported, its structural motifs are present in various biologically active molecules.

The aldehyde functional group makes it a versatile intermediate for the synthesis of a wide range of derivatives, including but not limited to:

-

Schiff bases: Formed by condensation with primary amines.

-

Alcohols: Through reduction of the aldehyde.

-

Carboxylic acids: Via oxidation of the aldehyde.

-

Heterocyclic compounds: By condensation reactions with various nucleophiles.

These derivatizations allow for the exploration of a broad chemical space in the search for new therapeutic agents. The trifluoromethylpyridine core is a known pharmacophore in compounds targeting various biological pathways.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. While detailed experimental data on the compound itself is limited in publicly accessible literature, its synthesis from readily available precursors is feasible through established organic chemistry reactions. Further research into the synthesis and biological evaluation of its derivatives could lead to the discovery of novel bioactive molecules.

References

- 1. 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-4-CARBALDEHYDE | CAS 505084-57-1 [matrix-fine-chemicals.com]

- 2. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]

- 4. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is a key heterocyclic building block in modern medicinal and agrochemical research. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a reactive carboxaldehyde function on a pyridine scaffold, makes it a valuable intermediate in the synthesis of complex molecular architectures. The trifluoromethyl moiety is particularly significant in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a precursor in the development of bioactive molecules.

The IUPAC name for this compound is 2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde , with the alternative name 2-chloro-5-(trifluoromethyl)-4-pyridinecarboxaldehyde also being recognized.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and available spectroscopic data for 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde and its immediate precursor, 2-chloro-5-(trifluoromethyl)pyridine, is presented below. This data is essential for compound characterization and quality control in a laboratory setting.

Table 1: Physicochemical Properties

| Property | 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde | 2-Chloro-5-(trifluoromethyl)pyridine |

| CAS Number | 505084-57-1 | 52334-81-3[2][3] |

| Molecular Formula | C₇H₃ClF₃NO | C₆H₃ClF₃N[2][3] |

| Molecular Weight | 209.55 g/mol [1] | 181.54 g/mol [2][3] |

| SMILES | O=Cc1c(Cl)ncc(c1)C(F)(F)F | C1=CC(=NC=C1C(F)(F)F)Cl |

| InChIKey | TUIUCTUSVSDRSW-UHFFFAOYSA-N | JFZJMSDDOOAOIV-UHFFFAOYSA-N[3] |

| Melting Point | Not available | 32-34 °C[4] |

| Boiling Point | Not available | 145-149 °C[3] |

| Density | Not available | 1.417 g/mL at 25 °C[4] |

Table 2: Spectroscopic Data

| Spectrum | Data for 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde | Data for 2-Chloro-5-(trifluoromethyl)pyridine |

| ¹H NMR | A ¹H NMR spectrum is available for this compound. | δ (CDCl₃, 400 MHz): 8.69 (s, 1H), 7.90 (d, J=8.4 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H). |

| ¹³C NMR | No experimental data found. | δ (CDCl₃, 100 MHz): 150.3, 147.9, 137.2 (q, J=4.0 Hz), 124.9 (q, J=3.8 Hz), 123.4 (q, J=273.4 Hz), 121.2. |

| FTIR (KBr, cm⁻¹) | No experimental data found. | Key peaks expected for C-Cl, C-F, and aromatic C-N and C=C stretching. |

Experimental Protocols: Synthesis

The synthesis of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde can be conceptualized as a two-stage process. The first stage involves the synthesis of the precursor, 2-chloro-5-(trifluoromethyl)pyridine, followed by the regioselective introduction of a formyl group at the 4-position of the pyridine ring.

Stage 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

Several patented methods exist for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine. A common industrial approach involves the chlorination and subsequent fluorination of 3-picoline (3-methylpyridine).[2][5]

Protocol 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

This protocol is based on a multi-step synthesis starting from 3-methylpyridine.[2]

-

N-oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-methylpyridine-N-oxide using an appropriate oxidizing agent such as hydrogen peroxide in acetic acid.

-

Chlorination at the 2-position: The N-oxide is then reacted with a chlorinating agent like benzoyl chloride to introduce a chlorine atom at the 2-position, yielding 2-chloro-5-methylpyridine.

-

Side-chain chlorination: The methyl group of 2-chloro-5-methylpyridine is exhaustively chlorinated using chlorine gas under UV irradiation in a solvent such as o-dichlorobenzene, with a radical initiator like azobisisobutyronitrile (AIBN), to afford 2-chloro-5-(trichloromethyl)pyridine. The reaction is typically run at elevated temperatures (e.g., 140 °C) for several hours.

Protocol 2: Fluorination of 2-Chloro-5-(trichloromethyl)pyridine

This procedure utilizes a halogen exchange reaction to produce the trifluoromethyl group.[2]

-

A mixture of 2-chloro-5-(trichloromethyl)pyridine, anhydrous potassium fluoride (as the fluorinating agent), and a phase transfer catalyst such as cetyltrimethylammonium bromide (CTAB) is prepared in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

The molar ratio of 2-chloro-5-(trichloromethyl)pyridine to anhydrous potassium fluoride is typically in the range of 1:2 to 1:2.4.

-

The reaction mixture is heated to reflux and stirred for 5-7 hours.

-

Upon completion, the reaction mixture is worked up by pouring into water and extracting the product with a suitable organic solvent.

-

The crude product is then purified by distillation or chromatography to yield 2-chloro-5-(trifluoromethyl)pyridine.

Stage 2: Formylation of 2-Chloro-5-(trifluoromethyl)pyridine

The introduction of a formyl group onto the pyridine ring at the 4-position can be achieved via a Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][6][7][8] While the pyridine ring in the substrate is electron-deficient, the Vilsmeier-Haack reaction can still proceed, often requiring more forcing conditions.

Protocol 3: Vilsmeier-Haack Formylation

-

The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).

-

2-Chloro-5-(trifluoromethyl)pyridine is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is heated, typically to around 70-100 °C, for several hours to drive the formylation. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, the mixture is cooled and carefully quenched by pouring it onto crushed ice.

-

The acidic solution is then neutralized with a base, such as sodium hydroxide or sodium carbonate, until the pH is basic.

-

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is then purified by column chromatography on silica gel or by recrystallization.

Role in Drug Development and Logical Relationships

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties, which can lead to improved pharmacological profiles. The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

While a specific signaling pathway directly involving this aldehyde is not prominently documented in publicly available literature, its importance can be understood through its role as a key building block in the synthesis of APIs. The following diagram illustrates this logical relationship.

Caption: Logical workflow from starting materials to a final drug product.

Synthetic Workflow Diagram

The following diagram, generated using the DOT language, illustrates the multi-step synthetic workflow to obtain 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde.

Caption: Multi-step synthesis of the target compound.

Conclusion

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is a strategically important intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its preparation, while multi-stepped, relies on established and scalable chemical transformations. The versatility of the aldehyde functional group, combined with the beneficial properties imparted by the trifluoromethyl group, ensures that this compound will continue to be of significant interest to researchers and drug development professionals. This guide provides the foundational technical information required for its synthesis and application in further research endeavors.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is a halogenated pyridine derivative incorporating a trifluoromethyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl moiety can significantly influence the physicochemical and biological properties of a molecule, often enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets. The chloro and aldehyde functionalities provide reactive sites for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this versatile building block.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is presented below. It is important to note that some of the data is predicted and should be used as a guideline pending experimental verification.

| Property | Value | Source |

| CAS Number | 505084-57-1 | [1][2] |

| Molecular Formula | C₇H₃ClF₃NO | [1][2] |

| Molecular Weight | 209.55 g/mol | [1] |

| IUPAC Name | 2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde | [1] |

| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |

| Boiling Point | 254.1 °C (predicted) | |

| Melting Point | Not available | |

| Density | 1.55 g/cm³ (predicted) | |

| Flash Point | 107.5 °C (predicted) | |

| Solubility | Not available |

Spectral Data

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the aldehyde proton (likely a singlet in the range of 9-10 ppm) and the two aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the aldehyde, the carbons of the pyridine ring, and the carbon of the trifluoromethyl group. The trifluoromethyl group will likely appear as a quartet due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. Other characteristic bands for the aromatic C-H and C-N stretching, as well as C-Cl and C-F vibrations, are also expected.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the aldehyde group and chlorine atom.

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is not widely published, a plausible synthetic route involves the formylation of 2-chloro-5-(trifluoromethyl)pyridine. This transformation can be achieved through various methods, a common one being directed ortho-metalation followed by reaction with a formylating agent.

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde.

Experimental Protocol (Hypothetical):

-

Metalation: A solution of 2-chloro-5-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as lithium diisopropylamide (LDA), is then added dropwise to effect deprotonation at the 4-position of the pyridine ring, forming a lithium salt intermediate.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added to the reaction mixture. The DMF acts as a formylating agent, reacting with the lithiated intermediate.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde.

Reactivity

The reactivity of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is dictated by its functional groups:

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of reactions, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the primary alcohol.

-

Reductive amination to form various substituted amines.

-

Wittig reaction and related olefination reactions to form alkenes.

-

Condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, etc.

-

-

Chloro Group: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols.

-

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack.

Applications in Research and Development

The trifluoromethylpyridine scaffold is a key structural motif in a number of active agrochemical and pharmaceutical ingredients.[3] While specific biological activities of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde have not been extensively reported, its structure suggests significant potential as a building block in medicinal chemistry and drug discovery.

The aldehyde functionality serves as a convenient handle for the synthesis of more complex molecules through various chemical transformations. For instance, it can be used to synthesize Schiff bases, which are known to be versatile ligands in coordination chemistry and have shown a range of biological activities. Furthermore, derivatives of pyridine carboxaldehydes are being explored for their potential as anti-malarial, anti-tubercular, and anti-cancer agents.[4][5][6]

The logical progression from this intermediate to a potential bioactive compound is illustrated below:

Caption: Logical workflow for utilizing the intermediate in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the MSDS for the related compound, 2-chloro-5-(trifluoromethyl)pyridine, provides valuable guidance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air.

Conclusion

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals and pharmaceuticals. Its unique combination of reactive functional groups and the presence of the trifluoromethyl moiety make it an attractive starting material for the development of new bioactive compounds. While detailed experimental data for this specific compound is still emerging, this guide provides a solid foundation of its known properties and potential applications for researchers and professionals in the chemical and life sciences. Further research into the synthesis, reactivity, and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

- 1. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyridine-bridged analogues of combretastatin-A4 as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde synthesis pathway.

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a functionalized heterocyclic compound with significant potential as a key building block in the synthesis of novel agrochemicals and pharmaceutical agents. The strategic placement of the chloro, trifluoromethyl, and carboxaldehyde groups on the pyridine scaffold offers multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of the plausible synthetic pathways for this target molecule, focusing on the preparation of the crucial intermediate, 2-chloro-5-(trifluoromethyl)pyridine, and its subsequent formylation. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate practical application in a research and development setting.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine

The most economically viable and widely documented route to 2-chloro-5-(trifluoromethyl)pyridine begins with the readily available starting material, 3-picoline (3-methylpyridine). The synthesis is a multi-step process involving oxidation, chlorination of the pyridine ring, radical chlorination of the methyl group, and a final fluorine exchange reaction.

Overall Synthesis Pathway from 3-Picoline

The transformation from 3-picoline to 2-chloro-5-(trifluoromethyl)pyridine involves four principal stages.

Caption: Multi-step synthesis of the key intermediate from 3-picoline.

Experimental Protocols and Data

The following protocols are synthesized from publicly available patent literature, primarily CN102452976A, which outlines a practical route.[1]

Step 1: N-Oxidation of 3-Picoline

-

Protocol: 3-Picoline is oxidized using an oxidizing agent such as hydrogen peroxide in the presence of acetic acid. The mixture is heated, and upon completion, the product, N-Oxy-3-methylpyridine, is isolated after neutralization and extraction.

-

Yield: Approximately 88-90%.[1]

Step 2: Ring Chlorination to 2-Chloro-5-methylpyridine

-

Protocol: N-Oxy-3-methylpyridine is dissolved in a solvent like dichloromethane. Triethylamine is added as a base. The mixture is brought to reflux, and benzoyl chloride is added dropwise. The reaction is refluxed for 3-4 hours. After workup, which includes filtration and distillation, a mixture containing 2-chloro-5-methylpyridine is obtained. This crude product is often used directly in the next step without extensive purification.[1]

-

Yield: The yield for the desired 2-chloro-5-methylpyridine isomer is typically in the range of 55-60%.[1]

Step 3: Side-Chain Chlorination to 2-Chloro-5-(trichloromethyl)pyridine

-

Protocol: The crude 2-chloro-5-methylpyridine is dissolved in a high-boiling point solvent such as o-dichlorobenzene. A radical initiator, like azobisisobutyronitrile (AIBN), is added. The mixture is heated to 120-140°C, and chlorine gas is bubbled through the solution for 18-20 hours. The initiator may be added portion-wise throughout the reaction. The product is isolated by removing the solvent and purification via column chromatography or recrystallization.[1]

-

Yield: 80-83%.[1]

Step 4: Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine

-

Protocol: 2-Chloro-5-(trichloromethyl)pyridine is reacted with a fluorinating agent. A common method is the Halex reaction, using anhydrous potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). A phase-transfer catalyst, such as cetyltrimethylammonium bromide (CTAB), is employed to facilitate the reaction. The mixture is heated to reflux for 5-7 hours. The final product is isolated via distillation.[1]

-

Yield: Approximately 80-85%.[1]

Quantitative Data Summary for Intermediate Synthesis

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Picoline | H₂O₂ / Acetic Acid | - | Reflux | - | ~89 |

| 2 | N-Oxy-3-methylpyridine | Benzoyl Chloride, Triethylamine | Dichloromethane | Reflux | 3 - 4 | 56 - 60 |

| 3 | 2-Chloro-5-methylpyridine | Cl₂, AIBN | o-Dichlorobenzene | 120 - 140 | 18 - 20 | 81 - 83 |

| 4 | 2-Chloro-5-(trichloromethyl)pyridine | Anhydrous KF, CTAB | DMSO | Reflux | 5 - 7 | 81 - 85 |

Part 2: Synthesis of this compound

While the synthesis of the 2-chloro-5-(trifluoromethyl)pyridine intermediate is well-established, specific, published protocols for its direct formylation to this compound are scarce in academic literature. However, based on established principles of pyridine chemistry, a highly plausible pathway involves directed metalation followed by quenching with a formylating agent.

Proposed Pathway: Directed Metalation and Formylation

The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen significantly increases the acidity of the adjacent C-H protons. The proton at the C-4 position is rendered particularly acidic, making it susceptible to deprotonation by a strong, non-nucleophilic base.

Caption: Proposed synthesis of the target aldehyde via lithiation and formylation.

Hypothetical Experimental Protocol

This protocol is based on general procedures for the lithiation and formylation of substituted pyridines and has not been optimized for this specific substrate.

-

Apparatus Setup: A multi-necked, round-bottom flask is flame-dried under a vacuum and subsequently purged with dry argon or nitrogen gas. The flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Base Preparation (LDA): In the reaction flask, a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78°C (dry ice/acetone bath). To this, n-butyllithium (1.05 equivalents, as a solution in hexanes) is added dropwise, maintaining the temperature below -70°C. The solution is stirred for 30 minutes at this temperature to ensure the complete formation of lithium diisopropylamide (LDA).

-

Deprotonation: A solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78°C. The reaction mixture is stirred at this temperature for 1-2 hours to allow for complete deprotonation at the 4-position.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5-2.0 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains at -78°C. After the addition is complete, the mixture is stirred for an additional 1-2 hours at -78°C and then allowed to warm slowly to room temperature overnight.

-

Workup and Isolation: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then partitioned between ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted two more times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Consideration of Alternative Pathways

-

Vilsmeier-Haack Reaction: This reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent (formed from POCl₃ and DMF).[2][3] It is generally effective only on electron-rich aromatic and heteroaromatic systems.[4] The target precursor, 2-chloro-5-(trifluoromethyl)pyridine, is highly electron-deficient due to the strong inductive effects of the chloro and trifluoromethyl substituents, making a successful Vilsmeier-Haack formylation highly improbable.

-

Oxidation of a 4-Methyl Precursor: If a synthetic route to 2-chloro-4-methyl-5-(trifluoromethyl)pyridine were available, the target aldehyde could potentially be formed via oxidation of the methyl group, for instance, using manganese dioxide (MnO₂), a common reagent for oxidizing benzylic alcohols and aldehydes.[5] However, the synthesis of this specific precursor is not straightforward.

Conclusion

The synthesis of this compound is best approached via a two-part strategy. The first part, the synthesis of the 2-chloro-5-(trifluoromethyl)pyridine intermediate from 3-picoline, is a robust and well-documented industrial process. The second part, the introduction of the carboxaldehyde group at the 4-position, is most plausibly achieved through a directed metalation using a strong, non-nucleophilic base like LDA, followed by quenching with DMF. While this specific transformation requires experimental validation and optimization, it represents the most promising route based on established reactivity principles for functionalizing electron-deficient pyridine rings. This guide provides the necessary theoretical framework and practical protocols to enable further research and development of this valuable chemical intermediate.

References

- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

Technical Guide: Spectroscopic and Synthetic Profile of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chemical compound 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde. This compound, identified by the CAS number 505084-57-1, is a key intermediate in the development of various agrochemicals and pharmaceuticals.[1] Its structural features, including a chlorinated and trifluoromethylated pyridine ring, make it a valuable building block in medicinal and materials chemistry.

Molecular and Spectroscopic Data

The molecular formula for this compound is C₇H₃ClF₃NO, with a molecular weight of 209.55 g/mol .[2][3] Detailed spectroscopic data is crucial for its identification and characterization in research and development settings.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H-NMR | ~10.2 | s | - | Aldehyde proton (-CHO) |

| ~8.9 | s | - | Pyridine-H6 | |

| ~8.2 | s | - | Pyridine-H3 | |

| ¹³C-NMR | ~189 | s | - | Aldehyde Carbonyl (C=O) |

| ~152 | q | ~35 | C5 (C-CF₃) | |

| ~150 | s | - | C2 (C-Cl) | |

| ~148 | s | - | C6 | |

| ~135 | s | - | C4 (C-CHO) | |

| ~123 | q | ~275 | Trifluoromethyl Carbon (CF₃) | |

| ~122 | s | - | C3 | |

| ¹⁹F-NMR | ~ -63 | s | - | Trifluoromethyl (CF₃) |

Note: Predicted values are based on data from similar structures and established NMR principles. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data (Predicted)

| Spectroscopic Technique | Characteristic Peaks/Fragments | Interpretation |

| IR Spectroscopy | ~1710 cm⁻¹ (strong) | C=O stretch (aldehyde) |

| ~1580, 1450 cm⁻¹ | C=C and C=N stretching (pyridine ring) | |

| ~1350, 1150 cm⁻¹ | C-F stretching (trifluoromethyl group) | |

| ~850 cm⁻¹ | C-Cl stretching | |

| Mass Spectrometry | m/z 209/211 (M⁺, M⁺+2) | Molecular ion peak with isotopic pattern for chlorine |

| m/z 180/182 | Loss of -CHO | |

| m/z 145 | Loss of -CHO and -Cl | |

| m/z 69 | CF₃⁺ fragment |

Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not publicly documented. However, based on the synthesis of analogous trifluoromethylpyridine derivatives, a plausible synthetic route can be outlined.

General Synthetic Approach

The synthesis of this compound likely involves a multi-step process starting from a simpler pyridine derivative. A common strategy for introducing a trifluoromethyl group is through the fluorination of a trichloromethyl group. The aldehyde functionality can be introduced via oxidation of a corresponding methyl or hydroxymethyl group, or by formylation of the pyridine ring.

A potential, though unverified, synthetic workflow is as follows:

References

An In-depth Technical Guide to the ¹H NMR of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predicted ¹H NMR data set based on established principles of nuclear magnetic resonance spectroscopy and analysis of structurally analogous compounds. This guide is intended to support researchers in the identification, characterization, and quality control of this important synthetic intermediate.

Predicted ¹H NMR Data

The predicted quantitative ¹H NMR data for this compound is summarized in the table below. These values have been estimated based on the known spectral data of 2-chloro-5-(trifluoromethyl)pyridine and the anticipated electronic effects of the C4-carboxaldehyde substituent.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.2 - 8.4 | Singlet (s) | - |

| H-6 | 8.8 - 9.0 | Singlet (s) | - |

| H-aldehyde | 10.0 - 10.2 | Singlet (s) | - |

Note: The absence of adjacent protons for H-3, H-6, and the aldehyde proton is expected to result in singlets for all signals. Long-range couplings are generally weak and may not be resolved.

Structural and Electronic Rationale for Predicted Chemical Shifts

The predicted chemical shifts are influenced by the electron-withdrawing nature of the substituents on the pyridine ring. The trifluoromethyl group at the C5 position and the chlorine atom at the C2 position both deshield the ring protons, causing them to resonate at a lower field (higher ppm). The introduction of the strongly electron-withdrawing carboxaldehyde group at the C4 position is expected to further deshield the adjacent H-3 proton significantly. Similarly, the H-6 proton is deshielded by the electronegative nitrogen atom in the pyridine ring and the adjacent trifluoromethyl group. The aldehyde proton is characteristically found at a very downfield chemical shift, typically in the range of 9-10 ppm.

Experimental Protocol for ¹H NMR Acquisition

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual peak at approximately 7.26 ppm.

-

Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If the solvent is not pre-spiked, a small drop of TMS can be added to the NMR tube.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

2. NMR Spectrometer Parameters:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is sufficient for a routine ¹H NMR spectrum.

-

Acquisition Parameters:

-

Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate for quantitative analysis.

-

Acquisition Time (aq): Typically set between 2-4 seconds.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

Logical Relationships in ¹H NMR Analysis

The interpretation of the ¹H NMR spectrum follows a logical workflow to deduce the structure of the molecule.

An In-Depth Technical Guide on the ¹³C NMR of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of experimental data from structurally related compounds and predicted spectral data. This approach allows for a comprehensive understanding of the key spectral features of the target molecule, which is of significant interest in medicinal chemistry and drug development.

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are supported by experimental data from analogous compounds, providing a reliable estimate of the expected spectral features. The data is summarized in Table 1, with assignments based on established principles of NMR spectroscopy and substituent effects on aromatic systems.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

| C=O | 188.0 | Singlet | - |

| C-2 | 153.0 | Singlet | - |

| C-3 | 125.0 | Singlet | - |

| C-4 | 140.0 | Quartet | ²JC-F ≈ 5-7 |

| C-5 | 128.0 | Quartet | ²JC-F ≈ 30-35 |

| C-6 | 148.0 | Quartet | ³JC-F ≈ 3-5 |

| CF₃ | 122.0 | Quartet | ¹JC-F ≈ 270-275 |

Disclaimer: The chemical shifts and coupling constants presented in this table are predicted values and should be considered as estimates. Experimental verification is recommended for precise characterization.

Analysis of Spectral Features

The predicted ¹³C NMR spectrum of this compound is characterized by several key features:

-

Aldehyde Carbon: The carboxaldehyde carbon (C=O) is expected to resonate at the lowest field, typically in the range of 185-195 ppm, consistent with other aromatic aldehydes.

-

Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and carboxaldehyde substituents.

-

C-2 and C-6: The carbons adjacent to the nitrogen atom (C-2 and C-6) are expected at lower fields. The presence of the chlorine atom at the C-2 position will further deshield this carbon.

-

C-3 and C-5: The chemical shifts of C-3 and C-5 are influenced by the substituents at the neighboring positions.

-

C-4: The carbon bearing the carboxaldehyde group (C-4) is also expected to be significantly deshielded.

-

-

Trifluoromethyl Carbon: The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to the one-bond coupling with the three fluorine atoms (¹JC-F), with a characteristically large coupling constant of approximately 270-275 Hz.

-

Carbon-Fluorine Couplings: The trifluoromethyl group also exhibits through-bond couplings to the adjacent pyridine ring carbons. These nJC-F couplings result in the splitting of the signals for C-4, C-5, and C-6 into quartets with smaller coupling constants.

Molecular Structure and Atom Numbering

The logical relationship between the carbon atoms and their predicted NMR signals is visualized in the following diagram.

Caption: Molecular structure with atom numbering for NMR correlation.

Experimental Protocol

This section outlines a general methodology for acquiring the ¹³C NMR spectrum of this compound.

4.1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to minimize the presence of interfering signals from impurities.

-

Solvent Selection: A deuterated solvent that readily dissolves the compound should be used. Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds.

-

Concentration: Prepare a solution with a concentration of approximately 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).

4.2. NMR Instrument Parameters

The following are typical parameters for a ¹³C NMR experiment on a 400 MHz spectrometer:

-

Spectrometer Frequency: 100 MHz for ¹³C nucleus.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

4.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent residual peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the ¹³C NMR data.

Caption: General workflow for ¹³C NMR spectroscopy.

This comprehensive guide provides researchers and scientists with the necessary information to understand, predict, and acquire the ¹³C NMR spectrum of this compound. The combination of predicted data, analysis of spectral features, and a detailed experimental protocol serves as a valuable resource for the characterization of this and structurally related compounds in the field of drug discovery and development.

Mass Spectrometry of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde. Due to the limited availability of direct mass spectrometry data for this specific compound in public literature, this document leverages data from the closely related structure, 2-Chloro-5-(trifluoromethyl)pyridine, and established fragmentation principles of aromatic aldehydes to predict its mass spectral characteristics. This guide offers detailed, adaptable experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry and presents a theoretical fragmentation pathway. The information herein is intended to serve as a foundational resource for researchers developing analytical methods for this and similar compounds.

Introduction

This compound is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Trifluoromethylpyridines are recognized as important structural motifs in a variety of active compounds.[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules.[3][4] This guide outlines the expected mass spectral behavior and provides standardized protocols to aid in the analysis of this compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 505084-57-1 | [5][6][7] |

| Molecular Formula | C₇H₃ClF₃NO | [5][6] |

| Molecular Weight | 209.55 g/mol | [6] |

| Monoisotopic Mass | 208.9855 u | [8] |

| IUPAC Name | 2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde | [6] |

Predicted Mass Spectral Fragmentation

Ionization

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods for the analysis of this compound.

-

Electron Ionization (EI): As a hard ionization technique, EI is expected to produce a rich fragmentation pattern, providing significant structural information.[8][11][12] The molecular ion (M⁺•) should be observable, though its abundance may be reduced due to the compound's energetic instability upon ionization.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is likely to yield a prominent protonated molecule [M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight.[13][14][15]

Theoretical Fragmentation Pathway (EI-MS)

The proposed fragmentation for this compound under electron ionization is depicted in the following diagram. The fragmentation is expected to initiate from the molecular ion (m/z 209) and proceed through several key losses.

Key Predicted Fragments:

-

[M]⁺• (m/z 209): The molecular ion.

-

[M-H]⁺ (m/z 208): Loss of a hydrogen radical from the aldehyde group is a common fragmentation pathway for aromatic aldehydes.[9]

-

[M-CO]⁺• (m/z 181): Loss of a neutral carbon monoxide molecule from the aldehyde group, resulting in an ion corresponding to the molecular ion of 2-Chloro-5-(trifluoromethyl)pyridine.[10]

-

[M-CO-Cl]⁺ (m/z 146): Subsequent loss of a chlorine radical from the m/z 181 fragment.

-

[M-CO-CF₃]⁺• (m/z 112): Loss of a trifluoromethyl radical from the m/z 181 fragment.

Tabulated Predicted Mass Spectral Data

The following table summarizes the predicted major ions and their corresponding m/z values for this compound under EI-MS.

| m/z | Proposed Ion | Formula | Notes |

| 209 | [M]⁺• | [C₇H₃ClF₃NO]⁺• | Molecular Ion |

| 208 | [M-H]⁺ | [C₇H₂ClF₃NO]⁺ | Loss of H• from aldehyde |

| 181 | [M-CO]⁺• | [C₆H₃ClF₃N]⁺• | Loss of CO |

| 146 | [M-CO-Cl]⁺ | [C₆H₃F₃N]⁺ | Loss of Cl• from m/z 181 |

| 112 | [M-CO-CF₃]⁺• | [C₅H₃ClN]⁺• | Loss of CF₃• from m/z 181 |

Experimental Protocols

The following are detailed, adaptable protocols for the mass spectrometric analysis of this compound.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol is designed for use with a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

-

-

GC-MS System Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer Parameters:

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

This protocol is suitable for a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute with the initial mobile phase to a final concentration of 1-10 µg/mL.

-

-

LC-MS System Parameters:

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient Program:

-

Start with 10% B.

-

Linear gradient to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and equilibrate for 3 minutes.

-

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer Parameters:

-

Ion Source: Electrospray Ionization (ESI)

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Drying Gas (Nitrogen) Flow: 10 L/min

-

Drying Gas Temperature: 350 °C

-

Nebulizer Pressure: 40 psi

-

Mass Range: m/z 50-500

-

Logical Workflow for Mass Spectrometry Analysis

The following diagram illustrates a generalized workflow for the mass spectrometric analysis of a small organic molecule like this compound.

Conclusion

While direct experimental data for the mass spectrometry of this compound is scarce, a reliable analytical approach can be formulated based on established principles and data from analogous compounds. The predicted fragmentation patterns and detailed experimental protocols provided in this guide offer a solid starting point for researchers. Electron ionization is anticipated to provide rich structural detail through fragmentation, while electrospray ionization will be valuable for confirming the molecular weight. The successful analysis of this compound will rely on the careful implementation and optimization of the methodologies outlined herein.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 6. rsc.org [rsc.org]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Purity of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde (CAS 505084-57-1), a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines common analytical methodologies for purity assessment, discusses potential impurities, and provides generalized experimental protocols based on the analysis of structurally related compounds.

Introduction

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde, also known as 2-Chloro-5-(trifluoromethyl)isonicotinaldehyde, is a substituted pyridine derivative.[1][2] Its chemical structure, featuring a chlorinated and trifluoromethylated pyridine ring with a carboxaldehyde group, makes it a valuable building block in organic synthesis. The purity of this reagent is critical, as impurities can lead to unwanted side reactions, lower yields of the final product, and the introduction of potentially toxic byproducts in drug development pipelines.

Quantitative Purity Data

Commercial suppliers typically offer 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde with a purity of 95% to over 98%.[3] However, for research and development, particularly in the pharmaceutical industry, a more detailed understanding of the impurity profile is often necessary. The following table summarizes typical purity specifications available from commercial sources.

| Parameter | Specification | Analytical Method |

| Purity | ≥95% - 98% | HPLC, GC |

| Appearance | Solid | Visual |

| Identity | Conforms to structure | ¹H NMR, MS |

Analytical Methodologies for Purity Determination

The determination of the purity of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde and the identification of its impurities are typically achieved using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Generalized Experimental Protocol: HPLC

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size) is a good starting point.[4]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape for basic pyridine compounds.

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV detection at a wavelength where the compound has significant absorbance, likely in the 240-280 nm range.[4]

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, at a concentration of approximately 1 mg/mL.

Workflow for HPLC Method Development

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde is a substituted pyridine derivative with functionalities that make it a versatile building block in organic synthesis. A summary of its fundamental properties is presented below.

| Property | Value |

| Molecular Formula | C₇H₃ClF₃NO[1] |

| Molecular Weight | 209.55 g/mol [1] |

| CAS Number | 505084-57-1[1][2][3] |

| IUPAC Name | 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde[1] |

| SMILES | O=CC1=C(C=NC=C1Cl)C(F)(F)F |

| Appearance | Not specified in available literature |

Solubility Profile

Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible databases. However, the solubility of structurally analogous compounds, such as other trifluoromethylpyridine derivatives and pyridinecarboxaldehydes, can provide valuable insights into its likely solubility characteristics.

| Compound | Solvent | Qualitative Solubility |

| 5-(Trifluoromethyl)pyridine-2-thiol | Water | Insoluble[4] |

| Methanol | Soluble[4] | |

| Alcohol (general) | Soluble[4] | |

| Ether (general) | Soluble[4] | |

| 2-(Trifluoromethyl)pyridine | Most organic solvents | Soluble[5] |

| 4-(Trifluoromethyl)pyridine | Organic solvents | Soluble[6] |

| Water | Insoluble[6] | |

| Pyridine-2-carbaldehyde | Water | Soluble[7] |

| Ethanol | Soluble[7] | |

| Acetone | Soluble[7] |

Based on these related compounds, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as alcohols, and limited solubility in water. The presence of the trifluoromethyl group generally increases lipophilicity.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, the following gravimetric method is recommended.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps